molecular formula C7H10O4 B2867317 rac-(1S,2R,4R,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2008714-25-6

rac-(1S,2R,4R,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2867317
CAS No.: 2008714-25-6
M. Wt: 158.153
InChI Key: KUAZFQANFPDGSF-KAZBKCHUSA-N
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Description

Rac-(1S,2R,4R,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.153. The purity is usually 95%.
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Scientific Research Applications

Isotopically Labeled Analogs for ADME Studies

The synthesis of isotopically labeled analogs, including "rac-(1S,2R,4R,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid," has been a focal point for facilitating pre-clinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies. These analogs are crucial for understanding the pharmacokinetics of drugs through the use of stable isotopes, enabling researchers to track the absorption and distribution of drugs within biological systems without altering their chemical properties (Wheeler et al., 2005).

Structural Analysis and Co-crystallization

Research into the structural properties of "this compound" and its co-crystallization with other compounds has provided insights into molecular interactions, such as hydrogen bonding and π–π interactions. These studies are fundamental in the design of molecular assemblies and understanding the physicochemical properties of new compounds (Yun-Yun Wang et al., 2008).

Microbial Baeyer-Villiger Reaction for Novel Compounds

The application of microbial Baeyer-Villiger reactions to "this compound" and its derivatives has demonstrated a novel approach to producing sarkomycin A, showcasing the potential for creating therapeutic compounds through biocatalysis. This methodology opens up avenues for the synthesis of complex molecules with potential pharmacological activities (Königsberger & Griengl, 1994).

Asymmetric Synthesis for Therapeutic Applications

The asymmetric synthesis of conformationally constrained analogs of "this compound" has been explored for their applications in creating new therapeutics, such as epibatidine analogs. These studies highlight the importance of stereochemistry in drug design and the potential for these compounds to act as templates for developing new classes of drugs (Avenoza et al., 1999).

Optically Pure Carboxylic Acid Segments for HDAC Inhibitors

The efficient production of optically pure carboxylic acid segments from "this compound" derivatives has been integral in synthesizing naturally occurring bicyclic depsipeptide histone deacetylase inhibitors. This highlights the compound's role in facilitating access to important anticancer agents through a novel synthetic approach (Katoh et al., 2019).

Properties

IUPAC Name

(1S,2R,4R,6R)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-5-2-3-1-4(7(9)10)6(5)11-3/h3-6,8H,1-2H2,(H,9,10)/t3-,4-,5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAZFQANFPDGSF-KAZBKCHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C(C1C(=O)O)O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]([C@@H]1C(=O)O)O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.